molecular formula C11H15NO3S B344895 1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine CAS No. 335215-12-8

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine

Cat. No.: B344895
CAS No.: 335215-12-8
M. Wt: 241.31g/mol
InChI Key: LBMXZZFSJLBRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

335215-12-8

Molecular Formula

C11H15NO3S

Molecular Weight

241.31g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H15NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3

InChI Key

LBMXZZFSJLBRGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxy-benzenesulfonyl chloride (3.00 g, 14.52 mmol) was slowly added to a solution of pyrrolidine (5.15 g, 72.6 mmol) in CHCl3 (15 mL) with stirring at 0° C. The reaction mixture was allowed to warm up to room temperature and then stirred for 1 hour. After that the reaction mixture was concentrated in vacuo. The residue was dissolved in toluene and washed with aqueous H3PO4 solution, and then aqueous KHCO3 solution. The organic phase was dried with Na2SO4, and filtered. The solvents were removed in vacuo and the residue crystallized from ether and heptane to provide the title compound (3.21 g, m.p. 88-89° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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